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A study published in the journal "Pharmaceutical Research" investigated the potential antioxidant properties of Erdosteine and its metabolites, including Erdosteine thioacid disodium salt. The study found that Erdosteine and its metabolites exhibited free radical scavenging activity, suggesting a potential role in protecting cells from oxidative damage []. However, further research is needed to determine the clinical significance of this finding.
Erdosteine thioacid disodium salt is a pharmacologically active metabolite of erdosteine, primarily used as a mucolytic agent. Its chemical formula is C₈H₁₁NNa₂O₅S₂, and it has a molecular weight of 311.29 g/mol . The compound is characterized by its ability to reduce the viscosity of mucus, thereby facilitating easier expectoration. This property makes it particularly beneficial in treating respiratory conditions associated with excessive mucus production.
Erdosteine thioacid disodium salt exhibits several biological activities:
These activities make it a valuable agent in treating chronic obstructive pulmonary disease and other respiratory disorders.
The synthesis of erdosteine thioacid disodium salt typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.
Erdosteine thioacid disodium salt finds applications primarily in:
Erdosteine thioacid disodium salt shares similarities with several other mucolytic agents but is unique due to its specific chemical structure and mechanism of action. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Acetylcysteine | Breaks disulfide bonds in mucus proteins | Also acts as an antidote for acetaminophen overdose |
| Bromhexine | Increases mucus secretion | Has additional anti-inflammatory properties |
| Carbocisteine | Modifies mucus structure | Less irritating than other mucolytics |
Erdosteine thioacid disodium salt's distinct ability to act as both a mucolytic and an antioxidant sets it apart from these compounds, offering potential advantages in treating complex respiratory conditions .
The International Union of Pure and Applied Chemistry (IUPAC) name for Erdosteine Thioacid Disodium Salt is disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate. This name reflects the compound’s structural components:
The compound’s structure includes a thioether linkage and carboxylic acid derivatives, which contribute to its solubility and biochemical reactivity.
| Feature | Description |
|---|---|
| Functional Groups | Two carboxylate groups, one sulfanyl group, and an acetamido group. |
| Charge Distribution | Two negative charges (from carboxylates) neutralized by Na⁺ ions. |
| Core Skeleton | A butanoate chain with substituents at positions 2 and 4. |
Erdosteine Thioacid Disodium Salt has the molecular formula C₈H₁₁NNa₂O₅S₂, with a molecular weight of 311.29 g/mol.
| Element | Atomic Mass (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 12.01 | 8 | 96.08 |
| Hydrogen | 1.008 | 11 | 11.09 |
| Nitrogen | 14.01 | 1 | 14.01 |
| Sodium | 22.99 | 2 | 45.98 |
| Oxygen | 16.00 | 5 | 80.00 |
| Sulfur | 32.07 | 2 | 64.14 |
| Total | 311.30 |
This calculation aligns with experimental data from PubChem and other sources.
Erdosteine Thioacid Disodium Salt is identified by multiple synonyms and registry numbers:
These identifiers are cross-referenced in databases such as PubChem and ChemSpider.
The industrial production of Erdosteine Thioacid Disodium Salt, chemically known as Disodium (2-((carboxylatomethyl)thio)acetyl)homocysteinate, involves sophisticated synthetic methodologies designed to achieve high yields and exceptional purity standards [1] [4]. The compound serves as the active metabolite of Erdosteine, with the molecular formula C8H11NNa2O5S2 and a molecular weight of 311.29 grams per mole [5] [6].
Contemporary industrial synthesis protocols primarily employ a two-phase aqueous-organic system that has demonstrated superior performance compared to traditional homogeneous synthesis approaches [3] . This methodology utilizes a biphasic solvent system comprising basic aqueous solutions combined with organic solvents, operating within a controlled temperature range of -10 to 20 degrees Celsius [3]. The reaction time is optimized to 2-3 hours, significantly reducing production cycles while maintaining yield efficiency between 75-90 percent [3].
The starting materials for industrial synthesis include DL-homocysteine thiolactone hydrochloride and thioglycolic anhydride, which undergo controlled reaction conditions to form the desired thioacid intermediate [12]. The process incorporates sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate as suitable bases for the alkaline aqueous phase [3]. Organic solvents such as acetone, ethyl acetate, dichloromethane, and chloroform are employed as the organic phase components [3].
| Synthesis Method | Temperature Range (°C) | Reaction Time (hours) | Solvent System | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|---|
| Two-Phase Aqueous-Organic System | -10 to 20 | 2-3 | Basic aqueous + Organic | 75-90 | 99.5+ | High |
| Traditional Homogeneous Synthesis | 0 to 50 | 4-6 | THF/Water mixture | 52-55 | 99.3 | Medium |
| Continuous Flow Microreactor | 45 to 55 | 0.5-1 | Acetone/Triethylamine | 82-85 | 99.7 | Very High |
| Enhanced Purification Protocol | 0 to 10 | 2-4 | Water/Acetone | 80-85 | 99.6+ | High |
Advanced manufacturing protocols have incorporated continuous flow microreactor technology, which operates at elevated temperatures of 45-55 degrees Celsius with dramatically reduced reaction times of 0.5-1 hours [9]. This methodology achieves yields of 82-85 percent with purity levels exceeding 99.7 percent, representing a significant advancement in production efficiency [9]. The continuous flow process utilizes triethylamine as a base component and acetone as the primary solvent, enabling precise control over reaction parameters and enhanced scalability for industrial applications [9].
The enhanced purification protocol represents another significant advancement in industrial synthesis, operating at reduced temperatures of 0-10 degrees Celsius and achieving yields of 80-85 percent with purity exceeding 99.6 percent [17]. This methodology incorporates activated carbon treatment and controlled crystallization conditions to optimize product quality while maintaining economic feasibility for large-scale production [17].
Patent CN101941963A presents a revolutionary synthesis methodology for Erdosteine that significantly impacts the production of its thioacid disodium salt derivative [8]. The patent discloses a two-step synthesis process that achieves remarkable yield improvements, reaching 80 percent compared to previous methodologies that yielded only 52.8 percent [8]. The first step involves dissolving 3-sulfo-pentanedioic acid in acetic anhydride, heating to 65-85 degrees Celsius, and reacting for 1-2 hours to generate the intermediate 3-sulfo-glutaric anhydride [8].
The second step utilizes homocysteine thiolactone hydrochloride dissolved in water, with sodium carbonate or sodium bicarbonate added to regulate pH to 7-9 [8]. The reaction temperature is controlled between -10 to 10 degrees Celsius, and the solid 3-sulfo-glutaric anhydride from step one is added to the solution [8]. Critical process control involves maintaining reaction solution pH at 6-7 through dropwise addition of sodium carbonate or sodium bicarbonate solution, followed by reaction for 20-60 minutes [8].
The patent methodology replaces highly reactive acetyl chloride with the more stable acetic anhydride as a dehydrating agent, significantly reducing byproduct formation caused by thioether bond cleavage [8]. This improvement enhances the quality of the intermediate compound and generates more stable crystalline structures, directly benefiting the subsequent synthesis of Erdosteine Thioacid Disodium Salt [8]. The use of weaker bases such as sodium carbonate and sodium bicarbonate instead of sodium hydroxide prevents excessive alkalinity that can cause ring-opening hydrolysis reactions [8].
Patent EP2060568A1 focuses on the preparation of enantiopure Erdosteine polymorphs, providing critical insights for the synthesis of high-purity Erdosteine Thioacid Disodium Salt [10] [13]. The patent describes crystalline Form I and Form II polymorphs, characterized by specific physical parameters including X-ray powder diffraction patterns, infrared absorption spectra, and melting point ranges [10]. Form I exhibits peaks at 17.0, 20.1, 22.8, 23.4, 27.3, 28.0, 29.1, 30.6, and 33.2 degrees two-theta, with infrared absorption peaks at 1740, 1692, 1683, 1607, and 1576 cm⁻¹ [10].
The preparation process for Form I involves providing a solution of enantiomerically pure Erdosteine in acetone, adding gaseous or aqueous ammonia to precipitate the ammonium salt, recovering and dissolving the salt in water, acidifying with hydrochloric acid, and cooling to precipitate the desired form [10]. The process operates at temperatures between 0-50 degrees Celsius, with final crystallization occurring at 0-10 degrees Celsius [10].
Form II preparation utilizes a different approach, involving enantiomerically pure Erdosteine dissolved in aqueous diluted ammonia, followed by acidification with concentrated hydrochloric acid and cooling for recovery [10]. This polymorph exhibits superior flowability characteristics, with a mean flowing time of 35.6 seconds compared to racemic Erdosteine which does not flow through standard testing apparatus [10]. The dissolution rate testing demonstrates that Form I achieves greater than 80 percent dissolution within 15 minutes, compared to only 40 percent dissolution for racemic Erdosteine after 25 minutes [10].
| Patent Number | Key Innovation | Starting Materials | Temperature Conditions | Yield Improvement | Critical Process Control |
|---|---|---|---|---|---|
| CN101941963A | Improved Erdosteine synthesis with acetic anhydride | 3-sulfo-pentanedioic acid + Acetic anhydride | 65-85°C (Step 1), -10 to 10°C (Step 2) | 80% vs 52.8% previous | pH 6-7 maintenance |
| EP2060568A1 | Enantiopure Erdosteine polymorphs preparation | Enantiomerically pure Erdosteine | 0-50°C | Enhanced flowability | Crystallization control |
| KR100554108B1 | Two-phase synthesis methodology | DL-homocysteine thiolactone HCl | -10 to 20°C | 75%+ overall yield | Two-phase system stability |
| WO2022023929A1 | Continuous flow process for Erdosteine | Thiodiacetic acid + Homocysteine thiolactone | 45-55°C | 82-85% | Microreactor flow control |
The purification of Erdosteine Thioacid Disodium Salt requires sophisticated strategies to achieve pharmaceutical-grade purity while maintaining economic viability for industrial production [17] [22]. Contemporary purification methodologies encompass multiple approaches, each with distinct advantages and limitations based on specific production requirements and quality specifications.
Crystallization from aqueous solution represents the primary purification methodology, operating under carefully controlled pH conditions of 2-3 and temperatures of 0-10 degrees Celsius [17] [24]. This approach achieves recovery efficiencies of 95-98 percent with purity levels exceeding 99.5 percent [17]. The crystallization process involves dissolving the crude product in water, adjusting pH with hydrochloric acid, and implementing slow cooling protocols to promote large crystal formation [24]. The methodology requires precise temperature control with tolerances of ±2 degrees Celsius to ensure consistent crystal quality and minimize impurity incorporation [24].
Recrystallization using acetone and ammonia systems provides an alternative approach that operates at room temperature with pH control mechanisms [10] [22]. This methodology achieves recovery efficiencies of 80-85 percent with purity levels of 99.3 percent or higher [22]. The process involves dissolving the compound in acetone, adding gaseous or aqueous ammonia to precipitate the ammonium salt, followed by recovery and acidification steps [10]. The enhanced flowability characteristics resulting from this purification method provide significant advantages for pharmaceutical formulation processes [10].
Solid-phase extraction utilizing specialized cartridges demonstrates exceptional selectivity for Erdosteine Thioacid Disodium Salt purification [22]. The methodology employs 60 percent acetonitrile in water containing 0.1 percent trifluoroacetic acid as the elution solvent, achieving recovery efficiencies of 97 percent [22]. This approach provides superior removal of structural impurities and metabolites while maintaining product integrity throughout the purification process [22].
Solvent extraction with ethyl acetate represents a robust purification strategy suitable for large-scale applications [22]. The methodology operates at room temperature and achieves recovery efficiencies ranging from 79-95 percent depending on matrix complexity [22]. High recovery rates exceeding 95 percent are obtained from aqueous solutions without biological matrices, while plasma samples yield approximately 80 percent recovery with excellent repeatability characterized by relative standard deviations below 2 percent [22].
| Purification Method | Operating Conditions | Recovery Efficiency (%) | Purity Enhancement | Advantages | Limitations |
|---|---|---|---|---|---|
| Crystallization from aqueous solution | pH 2-3, 0-10°C | 95-98 | 99.5%+ | High purity, simple process | Temperature sensitive |
| Recrystallization with acetone/ammonia | Room temperature, pH control | 80-85 | 99.3%+ | Improved flowability | Multi-step process |
| Solid-phase extraction | 60% acetonitrile/water | 97 | 99%+ | Selective purification | Solvent intensive |
| Solvent extraction with ethyl acetate | Room temperature | 79-95 | 98%+ | Good repeatability | Moderate recovery |
| Activated carbon treatment | 30 min at room temperature | 85-90 | 99%+ | Color removal | Additional filtration required |
Yield optimization requires stringent control of multiple process parameters to achieve maximum efficiency and product quality [17] [32]. The molar ratio of starting materials must be maintained within 1:1.05-1.2 to ensure complete conversion while minimizing excess reagent consumption [8]. pH control represents a critical parameter, requiring maintenance within 6.0-7.0 with tolerances of ±0.2 pH units to prevent side reactions and product degradation [8].
Temperature control systems must maintain precision within ±2 degrees Celsius throughout all process stages to ensure consistent reaction rates and product quality [8]. Reaction time optimization typically ranges from 2-3 hours for standard protocols, with tolerances of ±30 minutes to accommodate process variations while maintaining complete conversion [8]. Stirring rates between 200-400 rpm with tolerances of ±50 rpm ensure adequate mass transfer efficiency without introducing mechanical stress that could affect product integrity [24].
Crystallization conditions require careful optimization of cooling rates and temperature profiles to achieve desired crystal morphology and size distribution [24]. Slow cooling from elevated temperatures to 0-10 degrees Celsius with controlled rates promotes formation of large, well-formed crystals that facilitate subsequent filtration and washing operations [24]. The implementation of seed crystals can enhance nucleation control and improve batch-to-batch consistency in crystal characteristics [10].
| Process Parameter | Optimal Range | Critical Impact | Monitoring Method | Tolerance Level |
|---|---|---|---|---|
| Molar Ratio (Starting Materials) | 1:1.05-1.2 | Yield maximization | Analytical titration | ±5% |
| pH Control Range | 6.0-7.0 | Side reaction prevention | pH meter continuous | ±0.2 pH units |
| Temperature Control | ±2°C precision | Reaction rate control | Temperature probe | ±2°C |
| Reaction Time | 2-3 hours | Complete conversion | HPLC analysis | ±30 minutes |
| Stirring Rate | 200-400 rpm | Mass transfer efficiency | Visual observation | ±50 rpm |
| Crystallization Conditions | 0-10°C, slow cooling | Crystal quality | DSC analysis | ±2°C |
Structural Composition and Molecular Framework
Erdosteine Thioacid Disodium Salt exhibits a well-defined molecular structure with the chemical formula C8H11NNa2O5S2 and a molecular weight of 311.29 g/mol [1]. The compound crystallizes as a white to off-white solid with distinctive physical characteristics that reflect its ionic nature and hydrophilic properties [2] [3].
The crystalline structure of Erdosteine Thioacid Disodium Salt demonstrates typical characteristics of disodium salts, manifesting as a hygroscopic powder that requires careful storage under controlled atmospheric conditions [2] [4]. The compound exhibits air sensitivity and hygroscopic behavior, necessitating storage at 2-8°C under an inert atmosphere to maintain structural integrity [5] [4].
Physical State Characterization
The solid-state properties of Erdosteine Thioacid Disodium Salt have been characterized through multiple analytical techniques. The compound appears as a white to off-white sticky solid to solid, with a melting point range of 102.5-104.5°C [3]. This relatively narrow melting point range indicates good crystalline purity and structural uniformity.
The physical appearance varies from a white hygroscopic solid to a powder form, depending on preparation and storage conditions [6]. The hygroscopic nature of the compound reflects the presence of multiple ionic centers that can readily interact with atmospheric moisture [2] [4].
Polymorphic Considerations
While specific polymorphic studies of Erdosteine Thioacid Disodium Salt were not extensively documented in the available literature, related research on Erdosteine parent compounds has revealed the existence of distinct crystalline polymorphs. Studies on enantiopure Erdosteine have identified Form I and Form II polymorphs with distinct X-ray powder diffraction patterns [7] [8].
The polymorphic behavior of related Erdosteine compounds suggests that the thioacid disodium salt may also exhibit multiple solid-state forms under different crystallization conditions. However, comprehensive polymorphic screening studies specific to the disodium salt form require further investigation to establish definitive structural variants.
Nuclear Magnetic Resonance Characterization
The nuclear magnetic resonance spectroscopic analysis of Erdosteine Thioacid Disodium Salt provides comprehensive structural confirmation through both 1H and 13C NMR techniques. Analytical certificates from multiple suppliers confirm that both 1H NMR and 13C NMR spectra are consistent with the expected molecular structure [2] [6].
Proton NMR Analysis
1H NMR spectroscopy performed in deuterium oxide (D2O) solvent confirms the structural identity of Erdosteine Thioacid Disodium Salt [2]. The choice of D2O as solvent is particularly appropriate for this ionic compound due to its high water solubility characteristics. The spectral data obtained demonstrates characteristic chemical shifts consistent with the presence of aliphatic methylene groups, amide protons, and thiol-containing moieties.
The 1H NMR spectrum exhibits signals corresponding to the homocysteine backbone, including the characteristic patterns expected for the amino acid-derived portion of the molecule. The acetyl linkage protons and the carboxymethyl groups attached to sulfur atoms produce distinctive multipicity patterns that serve as structural fingerprints for compound identification.
Carbon-13 NMR Characterization
13C NMR spectroscopy provides detailed information about the carbon framework of Erdosteine Thioacid Disodium Salt [6]. The spectrum confirms the presence of eight carbon atoms as indicated by the molecular formula C8H11NNa2O5S2. Key carbon signals include carbonyl carbons from both the amide and carboxylate functionalities, as well as the aliphatic carbon atoms forming the molecular backbone.
The 13C NMR data is particularly valuable for confirming the integrity of the thioether linkages and the carboxylate groups that exist in their ionized form due to the disodium salt configuration. The chemical shift values observed are consistent with the expected electronic environment of each carbon atom within the molecular structure.
HMDB Database Correlation
The HMDB entry includes predicted mass spectrometry data and other spectroscopic parameters that can be used for comparative analysis and method validation purposes [9]. The correlation between parent compound data and the thioacid salt derivative aids in comprehensive structural elucidation and analytical method development.
Mass Spectrometric Analysis Overview
Mass spectrometry serves as a critical analytical tool for the characterization and identification of Erdosteine Thioacid Disodium Salt. Multiple analytical certificates confirm that mass spectrometric analysis consistently demonstrates results that are consistent with the expected molecular structure [2] [6].
Molecular Ion Characteristics
The molecular ion pattern of Erdosteine Thioacid Disodium Salt reflects its disodium salt nature, with the neutral molecular species having a molecular weight of 311.29 g/mol [1]. In positive ionization mode, the compound typically produces characteristic ion patterns corresponding to protonated molecular species and sodium adducts.
The mass spectrometric behavior is influenced by the presence of multiple ionizable groups, including carboxylate functionalities and the amino group. The disodium salt form enhances ionization efficiency and produces stable molecular ion peaks that facilitate accurate mass determination and structural confirmation.
Fragmentation Pathway Analysis
The fragmentation pattern of Erdosteine Thioacid Disodium Salt exhibits characteristic losses consistent with its structural composition. Key fragmentation pathways include the loss of carboxylate groups, cleavage of thioether bonds, and elimination of small neutral molecules such as carbon dioxide and water.
The presence of sulfur atoms in the molecular structure contributes to distinctive isotope patterns that aid in molecular ion identification and structural elucidation. The characteristic sulfur isotope signature provides additional confirmation of molecular composition and structural integrity.
Analytical Method Validation
Mass spectrometric analysis is routinely employed for identity confirmation during quality control procedures [6]. The consistent agreement between observed and expected mass spectrometric patterns serves as a reliable indicator of compound purity and structural authenticity.
The analytical method demonstrates excellent reproducibility across different analytical batches, with typical purity levels ranging from 96% to 97.24% as determined by complementary analytical techniques [2] [6]. This high level of analytical consistency supports the use of mass spectrometry as a primary identification tool for Erdosteine Thioacid Disodium Salt.
| Property | Value | Source |
|---|---|---|
| CAS Number | 254884-18-9 | [1] |
| Molecular Formula | C8H11NNa2O5S2 | [1] |
| Molecular Weight (g/mol) | 311.29 | [1] |
| Melting Point (°C) | 102.5 - 104.5 | [3] |
| Appearance | White to Off-White Solid | [2] [3] |
| Solubility in Water | Slightly soluble | [11] |
| 1H NMR | Confirms structure (D2O) | [2] [6] |
| 13C NMR | Confirms structure | [6] |
| Mass Spectrometry | Confirms structure | [2] [6] |
| HPLC Purity | 96-97.24% | [2] [6] |
| Analysis Method | Result/Specification | Source |
|---|---|---|
| Elemental Analysis (C) | 29.95-30.90% (calc: 30.87%) | [2] [3] |
| Elemental Analysis (H) | 3.63-3.97% (calc: 3.56%) | [2] [3] |
| Elemental Analysis (N) | 4.24-4.35% (calc: 4.50%) | [2] [3] |
| Sodium Content | 13.84-14.53% | [2] [3] |
| TLC | Rf = 0.25 (C18; IPA:H2O:NH4OH = 9:1:0.2) | [2] |